molecular formula C11H10BrClF3NO B2959166 N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide CAS No. 218288-36-9

N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide

Cat. No.: B2959166
CAS No.: 218288-36-9
M. Wt: 344.56
InChI Key: SWLMNORTQHPCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains a bromine atom, a trifluoromethyl group, and a chlorobutanamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

    Hydrolysis: The corresponding carboxylic acid and amine.

Scientific Research Applications

N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms may participate in halogen bonding with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N1-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
  • 4-bromo-2-(trifluoromethyl)phenyl thiourea
  • 4-bromo-2-(trifluoromethyl)phenol

Uniqueness

N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it particularly interesting for studying halogen bonding and its effects on molecular interactions.

Properties

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClF3NO/c12-7-3-4-9(8(6-7)11(14,15)16)17-10(18)2-1-5-13/h3-4,6H,1-2,5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLMNORTQHPCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.